Potassium pentachlorophenolate
Description
Historical Trajectory and Scientific Context of Pentachlorophenolate (B1226921) Compounds
The story of potassium pentachlorophenolate is intrinsically linked to the broader history of pentachlorophenol (B1679276) (PCP), a synthetic organochlorine compound first produced in the 1930s. wikipedia.org Initially lauded for its potent biocidal properties, PCP was extensively used as a wood preservative, fungicide, herbicide, and insecticide. nih.goviarc.fr Commercial preparations of PCP often contained its sodium salt, sodium pentachlorophenolate, which is readily soluble in water, enhancing its application in various industrial processes. nih.govwho.int
This compound, while of minor commercial importance compared to the sodium salt, emerged in the scientific literature as a compound for specific research applications. who.int Its use in studies, though less frequent, highlights the scientific community's interest in understanding the behavior of different salt forms of PCP in biological and environmental systems. Research involving this compound has contributed to the broader understanding of the toxicology and environmental fate of the pentachlorophenolate anion. publications.gc.ca For instance, some wood preservative formulations included potassium salts of chlorophenols. diva-portal.org
Significance of the Pentachlorophenolate Anion in Environmental Contamination Studies
The environmental significance of pentachlorophenolate compounds stems from the behavior of the pentachlorophenolate anion. Pentachlorophenol itself is a weak acid, and in the near-neutral pH of most natural waters, it exists predominantly in its ionized, or anionic, form. who.intcdc.gov This anionic state dictates its environmental mobility and bioavailability.
The pentachlorophenolate anion's solubility in water facilitates its transport through soil and into groundwater, posing a risk of widespread contamination. who.int Soil contamination can therefore lead to the contamination of groundwater. who.int The adsorption of the pentachlorophenolate anion to soil and sediment is a complex process influenced by pH, with stronger adsorption occurring under more acidic conditions. epa.gov The interaction of the pentachlorophenolate anion with cations like potassium can influence its sorption in the environment. pbl.nl
The persistence of the pentachlorophenolate anion in the environment is a major concern. It is subject to slow biodegradation by microorganisms and can be removed from shallow waters by photolysis. wikipedia.orgepa.gov However, in deeper or turbid waters, sorption and biodegradation are the primary removal processes. wikipedia.org The widespread use of PCP and its salts has led to their detection in various environmental compartments, including surface water, sediment, rainwater, and drinking water, as well as in a range of organisms. wikipedia.org
Distinctions and Interrelationships: Pentachlorophenol, Sodium Pentachlorophenolate, and this compound in Academic Investigations
In academic investigations, the choice between pentachlorophenol, sodium pentachlorophenolate, and this compound often depends on the specific research question and experimental design. The primary distinction lies in their physical properties, particularly their solubility.
Pentachlorophenol (PCP) is sparingly soluble in water but soluble in organic solvents. wikipedia.org It is often used in studies focusing on the toxic effects of the undissociated molecule or in systems where an organic solvent is the delivery vehicle. epa.gov
Sodium Pentachlorophenolate is the most commonly used salt due to its high water solubility. nih.govwho.int This property makes it ideal for aquatic toxicity studies and for investigating the effects of the pentachlorophenolate anion in aqueous environments. pjoes.compjoes.comtandfonline.com
This compound , like the sodium salt, is water-soluble, though less frequently cited in the literature. who.intpublications.gc.ca Its use in research may be driven by specific experimental needs, such as investigating the influence of the counter-ion (potassium versus sodium) on toxicity or environmental fate, or in formulations where potassium salts were historically used. publications.gc.cadiva-portal.org
Interactive Data Table: Physicochemical Properties
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| Property | Pentachlorophenol | Sodium Pentachlorophenolate | This compound |
| Molecular Formula | C6HCl5O | C6Cl5NaO | C6Cl5KO |
| Molar Mass ( g/mol ) | 266.34 | 288.3 | 304.4 |
| Appearance | White crystalline solid | White or tan, powdered solid | Not specified |
| Water Solubility | 0.020 g/L at 30 °C | Soluble | Soluble |
| pKa | 4.7 | N/A | N/A |
Data sourced from PubChem and other scientific literature. wikipedia.orgnih.govnih.gov
Interactive Data Table: Environmental Fate and Toxicity
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| Parameter | Finding | Relevant Compound(s) |
| Environmental Mobility | High in water due to the solubility of the anionic form. who.int | Pentachlorophenolate anion (from all three compounds) |
| Soil Adsorption | pH-dependent; stronger under acidic conditions. epa.gov | Pentachlorophenol, Pentachlorophenolate anion |
| Biodegradation | Slow, can take weeks to months in soil. epa.gov | Pentachlorophenol |
| Photolysis | Significant degradation process in water, especially at higher pH. epa.gov | Pentachlorophenolate anion |
| Aquatic Toxicity | Highly toxic to aquatic life. publications.gc.ca | Pentachlorophenol, Sodium Pentachlorophenolate, this compound |
Structure
3D Structure of Parent
Properties
CAS No. |
7778-73-6 |
|---|---|
Molecular Formula |
C6Cl5KO |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
potassium;2,3,4,5,6-pentachlorophenolate |
InChI |
InChI=1S/C6HCl5O.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 |
InChI Key |
WYQQGYULUDOPRU-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[K+] |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Research Purposes
Synthetic Routes to the Pentachlorophenol (B1679276) Precursor
The synthesis of pentachlorophenol in a research context is foundational to obtaining its corresponding potassium salt. The two primary historical methods for industrial production, direct chlorination of phenol and hydrolysis of hexachlorobenzene, have been adapted for laboratory-scale synthesis.
Phenol Chlorination Processes and Byproduct Management
The direct chlorination of phenol is a common pathway for synthesizing pentachlorophenol. google.comwikipedia.org This process involves the stepwise substitution of hydrogen atoms on the benzene ring with chlorine atoms. google.com The reaction is typically conducted at elevated temperatures, ranging from 65°C to 200°C, in the presence of a catalyst. google.com Catalysts such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are frequently employed to facilitate the electrophilic substitution. google.comwikipedia.org The process can start with phenol or partially chlorinated phenols, such as 2,4-dichlorophenol or 2,4,6-trichlorophenol, and continue until the desired level of chlorination is achieved. google.comgoogle.comgfredlee.com
A significant challenge in this synthetic route is the formation of numerous byproducts due to the high temperatures and pressures involved. nih.govnih.gov These byproducts can complicate the purification of the final pentachlorophenol product. Management and characterization of these impurities are critical for research applications where high purity is required.
Table 1: Common Byproducts of Pentachlorophenol Synthesis
| Byproduct Class | Specific Compounds |
|---|---|
| Polychlorinated Phenols | Tetrachlorophenols, Trichlorophenols |
| Chlorinated Benzenes | Hexachlorobenzene (HCB) |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Hexa-, Hepta-, and Octachlorodibenzo-p-dioxins (HxCDD, HpCDD, OCDD) |
This table summarizes common contaminants found in commercial pentachlorophenol produced by either phenol chlorination or hexachlorobenzene hydrolysis. nih.govnih.gov
To minimize the formation of highly toxic dioxin and furan byproducts, process conditions can be carefully controlled. One patented method involves terminating the chlorine flow when the yield of pentachlorophenol is less than approximately 95%, leaving some tetrachlorophenol unreacted, which has been found to reduce the concentration of toxic equivalents (TEQ). google.com
Hexachlorobenzene Hydrolysis Pathways
An alternative route to pentachlorophenol involves the alkaline hydrolysis of hexachlorobenzene (HCB). nih.govnih.gov This process is typically carried out under high temperature and pressure. In one method, HCB is heated with an excess of aqueous sodium hydroxide (caustic soda) to approximately 240°C at pressures of 500-600 psi. google.com Another variation uses methanolic sodium hydroxide at a lower temperature of around 130-140°C. google.com
This reaction yields an aqueous solution of the alkali metal pentachlorophenolate (B1226921). google.com The pentachlorophenol is then liberated by acidifying the cooled aqueous solution, causing it to precipitate. google.comgoogle.com Like the phenol chlorination process, HCB hydrolysis can also produce polychlorinated dibenzo-p-dioxins and dibenzofurans as byproducts. nih.govnih.gov
Formation and Characterization of Pentachlorophenolate Salts in Laboratory Settings
In a laboratory setting, the formation of potassium pentachlorophenolate is a straightforward acid-base reaction. Pentachlorophenol is a weak acid (pKa = 4.7) and will react with a base like potassium hydroxide (KOH) to form the corresponding salt and water. nih.gov
The process typically involves dissolving purified pentachlorophenol in a suitable organic solvent, such as ethanol or methanol. An equimolar amount of potassium hydroxide, also dissolved in an appropriate solvent, is then added to the pentachlorophenol solution. The resulting this compound salt, being more water-soluble than its parent phenol, can then be isolated, often by evaporation of the solvent or by precipitation. wikipedia.org
Characterization of the synthesized salt is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups and confirm the formation of the phenolate ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR would confirm the presence of the five chlorine-substituted carbons and the one oxygen-bearing carbon in the aromatic ring.
Melting Point Analysis: To compare the observed melting point with literature values for pure this compound.
Solubility Tests: To confirm the increased aqueous solubility of the salt compared to the parent pentachlorophenol. wikipedia.org
Advanced Derivatization for Analytical and Mechanistic Studies
For specific research applications, the pentachlorophenol molecule can be chemically modified or derivatized. These modifications are essential for developing sensitive detection methods and for studying its interactions in biological and environmental systems.
Synthesis of Hapten-Based Conjugates for Immunoassay Development
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful tools for detecting small molecules like pentachlorophenol. However, PCP itself is too small to elicit an immune response. To produce antibodies against it, PCP must first be converted into a hapten and then conjugated (covalently linked) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). ucanr.edunih.gov
The synthesis of a pentachlorophenol hapten involves introducing a spacer arm with a reactive functional group, typically a carboxylic acid, onto the PCP molecule. researchgate.net This "handle" allows for easy conjugation to the amino groups of the carrier protein. researchgate.net The design of the hapten is critical, as it should resemble the target analyte as closely as possible to ensure the resulting antibodies are specific to pentachlorophenol. researchgate.net Once the hapten-protein conjugate is prepared and purified, it can be used to immunize animals to generate specific antibodies for use in immunoassay development. nih.govnih.gov
Table 2: General Steps in Hapten-Conjugate Synthesis for Immunoassays
| Step | Description | Purpose |
|---|---|---|
| 1. Hapten Synthesis | Chemically modify the target molecule (e.g., pentachlorophenol) to add a spacer arm with a reactive group (e.g., -COOH). | To create a form of the molecule that can be linked to a protein. |
| 2. Hapten Activation | Activate the reactive group on the hapten (e.g., using N,N'-disuccinimidyl carbonate or forming a mixed anhydride). ucanr.edunih.gov | To make the hapten reactive towards the functional groups on the carrier protein. |
| 3. Conjugation | React the activated hapten with a carrier protein (e.g., BSA, KLH). | To create an immunogenic complex that can stimulate antibody production. |
Novel Chemical Modifications for Enhanced Research Applications
Beyond immunoassay development, chemical modifications of pentachlorophenol are explored for various research applications, including environmental remediation and analytical detection.
One area of research involves the use of modified nanoparticles for the degradation of PCP. For instance, nickel-iron (Ni/Fe) bimetallic nanoparticles have been modified with the surfactant cetyltrimethylammonium bromide (CTAB). acs.org This modification enhances the adsorption of the negatively charged pentachlorophenolate ion onto the positively charged nanoparticle surface, facilitating its subsequent reductive dechlorination to less toxic phenols. acs.org
Another modification is the formation of pentachlorophenol esters. These can be used as active esters in peptide synthesis, similar to the more common pentafluorophenyl esters. wikipedia.org Additionally, for analytical purposes such as gas chromatography, the hydroxyl group of PCP is often derivatized (e.g., through methylation to form pentachloroanisole) to increase its volatility and improve its chromatographic behavior. wikipedia.org These modifications underscore the versatility of chemical derivatization in expanding the research applications of pentachlorophenol and its salts.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,4,6-trichlorophenol |
| 2,4-dichlorophenol |
| Aluminum chloride |
| Bovine serum albumin (BSA) |
| Cetyltrimethylammonium bromide (CTAB) |
| Ethanol |
| Ferric chloride |
| Hexachlorobenzene (HCB) |
| Keyhole limpet hemocyanin (KLH) |
| Methanol |
| N,N'-disuccinimidyl carbonate |
| Pentachloroanisole |
| Pentachlorophenol (PCP) |
| Phenol |
| Potassium hydroxide |
| This compound |
Environmental Fate and Transport Dynamics of Pentachlorophenolate Species
Environmental Distribution and Persistent Presence
Once introduced into the environment, pentachlorophenolate (B1226921) species are distributed across various media, with a significant tendency to partition into soil and sediment. nih.gov Their persistence is variable, influenced by factors that control degradation pathways such as photolysis and microbial action.
In aquatic environments, the behavior of pentachlorophenolate is heavily influenced by the pH of the water. Given that pentachlorophenol (B1679276) has a pKa of approximately 4.7, in most natural surface waters (pH > 6), it exists predominantly in its dissociated, anionic form (pentachlorophenate). who.intcdc.gov This anionic form is more water-soluble and less volatile than the undissociated PCP molecule. who.int
In the water column, photolysis of the dissociated form can be a significant degradation process, with one study reporting a half-life of as little as 0.86 hours in sunlit waters. epa.gov However, volatilization from the water surface is generally slow, especially at neutral to alkaline pH where the less volatile anionic form dominates. who.intepa.gov
Pentachlorophenolate species exhibit a strong tendency to adsorb to suspended particles and bottom sediments. epa.gov This partitioning behavior effectively removes the compound from the water column and leads to its accumulation in sediments. Once incorporated into sediments, particularly under anaerobic conditions, the degradation of PCP can be significantly slower, leading to long-term persistence. who.int Studies have shown that once buried in sediments, PCP can remain undegraded for decades. who.int The concentration of PCP in sediments is generally much higher than in the overlying water. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Primary Form in Natural Waters (pH > 6) | Dissociated (anionic) pentachlorophenate | who.int |
| Photolysis Half-Life (dissociated form) | 0.86 hours (reported) | epa.gov |
| Volatilization from Water | Slow, especially at pH > 6 | who.int |
| Sediment Behavior | Strong adsorption and accumulation | epa.gov |
| Persistence in Sediments | High, with potential for long-term stability (decades) | who.int |
In terrestrial environments, pentachlorophenolate species partition predominantly into the soil, with one environmental model estimating that 96.5% of PCP released to the environment accumulates in this compartment. nih.gov The primary mechanisms governing its fate in soil are adsorption, desorption, and biodegradation. The half-life in soil is variable, ranging from weeks to months. epa.gov
Adsorption is a key process controlling the mobility and bioavailability of pentachlorophenolate in soil. The extent of adsorption is strongly dependent on soil pH and organic matter content. researchgate.netastm.orgnih.gov Adsorption is significantly higher in acidic soils where the un-ionized pentachlorophenol (PCP) form is prevalent. cdc.govresearchgate.nettandfonline.com The neutral PCP molecule is more hydrophobic and partitions more readily into soil organic matter. udel.edu Conversely, in neutral to alkaline soils, the compound exists as the more mobile pentachlorophenate anion, which is less strongly adsorbed. cdc.gov
The adsorption behavior of PCP in soil often follows the Freundlich isotherm model, which describes non-ideal and heterogeneous adsorption processes. astm.orgtandfonline.comnih.gov The sorption of the neutral species tends to be a reversible, partitioning process into the soil organic matter, while the charged species may exhibit some resistance to desorption, suggesting a more specific adsorption reaction. udel.edu Soil organic matter and, to a lesser extent, clay minerals and iron oxides, provide the primary surfaces for adsorption. nih.govresearchgate.net An increase in soil organic content strongly increases PCP adsorption. astm.orgnih.gov
| Soil Parameter | Effect on PCP Adsorption | Mechanism/Comment | Reference |
|---|---|---|---|
| Low pH (Acidic) | Increases adsorption | Favors the neutral, more hydrophobic PCP species | researchgate.nettandfonline.com |
| High pH (Alkaline) | Decreases adsorption | Favors the anionic, more mobile pentachlorophenate species | cdc.gov |
| Organic Matter Content | Increases adsorption | Acts as the primary partitioning medium for neutral PCP | astm.orgnih.gov |
| Adsorption Isotherm Model | Freundlich isotherm often provides a good fit | Indicates heterogeneous surface adsorption | tandfonline.comnih.gov |
| Desorption | Largely reversible for neutral species; charged species may show resistance | Suggests different sorption mechanisms for the two species | astm.orgudel.edu |
Inter-Media Transfer and Partitioning Studies
The movement of pentachlorophenolate species between air, water, and soil is a critical aspect of its environmental fate. Volatilization is a significant pathway for inter-media transfer, particularly from treated wood surfaces and from soil and water under acidic conditions. who.int Atmospheric concentrations of PCP have been shown to correlate strongly with air temperature, indicating that volatilization increases with warmth. nih.gov Once in the atmosphere, PCP can be transported and redeposited to surface waters and soils through wet and dry deposition. cdc.gov
Partitioning is quantified by coefficients that describe the distribution of a chemical between two phases at equilibrium. The octanol-water partition coefficient (Log Kow) for PCP is approximately 5.12, indicating a high potential for partitioning from water into organic phases like lipids and soil organic matter. epa.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to sorb to soil organic carbon. For the undissociated PCP species, the Koc is high, estimated at 25,000, reflecting its strong adsorption. epa.gov For the dissociated species, Koc values are significantly lower, calculated to be between 1250 and 1800 for different soil types, confirming its greater mobility in the environment. epa.govepa.gov
Influence of Environmental Variables on Chemical Speciation and Mobility
Several environmental factors dynamically influence the chemical form (speciation) and subsequent mobility of pentachlorophenolate.
pH : As the most critical variable, pH directly controls the equilibrium between the neutral pentachlorophenol molecule and the pentachlorophenate anion. who.inttandfonline.com With a pKa of 4.7, PCP is about 50% ionized at this pH. At a more common environmental pH of 6.7, it is approximately 99% ionized. cdc.gov This speciation is the primary determinant of its behavior: the neutral form is less soluble, more volatile, and sorbs more strongly to soil and sediment, while the anionic form is more water-soluble and mobile. who.intcdc.govresearchgate.net
Temperature : Temperature affects several processes. Increased temperature can enhance the rate of volatilization of PCP from soil and water surfaces. who.intnih.gov Conversely, PCP sorption to soil has been observed to decrease as temperature increases, which can lead to greater mobility in soil water. researchgate.net
Organic Matter : The content and nature of organic matter in soils and sediments are crucial for sorption. researchgate.netnih.gov Soils with high organic content have a greater capacity to adsorb the neutral form of PCP, thereby reducing its mobility and bioavailability. astm.org Dissolved organic matter, such as fulvic acids, can increase the dissolution of PCP in the aqueous phase, potentially facilitating its transport. researchgate.netnih.gov
Soil and Sediment Composition : Beyond organic matter, the mineral components of soil and sediment, such as iron oxides and clays, contribute to PCP sorption, although to a lesser extent. nih.govresearchgate.net The presence of co-contaminants, like heavy metals, can also influence sorption characteristics by competing for binding sites. nih.gov
Advanced Degradation and Remediation Technologies in Contaminated Matrices
Biological Transformation Mechanisms
Biological transformation, or bioremediation, harnesses the metabolic capabilities of microorganisms and plants to break down or sequester contaminants. This approach is often considered a cost-effective and environmentally sound alternative to traditional physicochemical methods for treating soil and water contaminated with pentachlorophenol (B1679276) and its salt, potassium pentachlorophenolate (B1226921).
The biodegradation of pentachlorophenol is a complex process influenced by various environmental factors and the specific microorganisms involved. regenesis.com The initial step in the aerobic degradation pathway involves a series of biochemical reactions that lead to the formation of tetrachlorobenzoquinone. regenesis.com Subsequent dechlorination steps produce intermediate compounds that are then susceptible to aerobic ring cleavage, ultimately resulting in the formation of carbon dioxide. regenesis.com Complete mineralization of PCP is achievable through biodegradation, which is recognized as an effective and economical technique for removing these types of pollutants. nih.gov However, the five chlorine atoms on the phenolic ring make PCP more resistant to bacterial degradation compared to less chlorinated phenols. nih.gov
A variety of bacterial strains have been identified with the ability to degrade PCP. Notably, bacteria within the genus Sphingomonas have been extensively studied for their efficiency in breaking down this pollutant. nih.gov Strains such as Sphingomonas sp. strain P5, Sphingomonas chlorophenolica, and Sphingobium chlorophenolicum L-1 are known to utilize PCP as a sole carbon and energy source. nih.govoup.comnih.gov
The degradation pathway in Sphingobium chlorophenolicum involves several key enzymes. The process is initiated by PCP-4-monooxygenase (PcpB), which hydroxylates PCP to tetrachlorohydroquinone (B164984) (TCHQ). nih.gov This is followed by the action of tetrachlorohydroquinone reductive dehalogenase (PcpC), which carries out two reductive dehalogenation steps. nih.gov The final aromatic intermediate, 2,6-dichlorohydroquinone, undergoes ring fission catalyzed by 2,6-DCHQ 1,2-dioxygenase (PcpA). nih.govnih.gov
Other bacterial genera, such as Pseudomonas, also play a role in PCP degradation. For instance, Pseudomonas fluorescens PsWw128 has demonstrated the ability to degrade over 99% of PCP at a high concentration of 250 mg L⁻¹ in a mineral salts medium. researchgate.net Similarly, a Pseudomonas sp. has been shown to rapidly degrade PCP. researchgate.net
Table 1: Bacterial Strains Involved in Pentachlorophenol Degradation
| Bacterial Strain | Key Findings |
| Sphingomonas sp. strain P5 | Capable of using pentachlorophenol as a sole carbon and energy source. oup.com |
| Sphingomonas chlorophenolica | Demonstrates significant potential for PCP degradation, with optimal removal occurring between pH 6.9 and 7.6. nih.gov |
| Sphingobium chlorophenolicum L-1 | Utilizes a well-defined enzymatic pathway for PCP degradation involving PCP-4-monooxygenase. nih.gov |
| Pseudomonas fluorescens PsWw128 | Capable of degrading over 99% of PCP at concentrations as high as 250 mg L⁻¹. researchgate.net |
| Pseudomonas sp. | Exhibits rapid degradation of PCP across a broad pH range. researchgate.net |
The pH of the contaminated medium is a critical factor influencing the rate and extent of PCP biodegradation. The toxicity and bioavailability of PCP are pH-dependent. At lower pH values, the more toxic undissociated form of pentachlorophenol predominates. oup.com
Studies on Sphingomonas sp. strain P5 have shown that lower pH values increase the toxicity of PCP to the bacterium. oup.com The inhibition of bacterial growth was correlated with the concentration of the undissociated phenol. oup.com For Sphingomonas chlorophenolica, the optimal pH range for PCP removal was found to be between 6.9 and 7.6. nih.gov
Research on a Pseudomonas species indicated rapid PCP degradation at pH values from 6.3 to 8.0, with the maximum rate observed at pH 6.3. researchgate.net While degradation was significantly slower at pH 5.5, the bacterium was still able to completely deplete the PCP. researchgate.net This demonstrates a broad effective pH range for this particular strain. researchgate.net Acidic conditions generally lead to stronger adsorption of PCP to soil, which can affect its availability for microbial degradation. nih.govepa.gov
Table 2: Effect of pH on Pentachlorophenol Biodegradation by Different Bacterial Strains
| Bacterial Strain | Optimal pH Range | Observations |
| Sphingomonas sp. strain P5 | Higher pH values reduce toxicity | Toxicity is correlated to the concentration of the undissociated phenol, which is higher at lower pH. oup.com |
| Sphingomonas chlorophenolica | 6.9 - 7.6 | This range was identified as optimal for PCP removal by this strain. nih.gov |
| Pseudomonas sp. | 6.3 - 8.0 | Maximum degradation rate was observed at pH 6.3, but the strain is effective across a broad pH range. researchgate.net |
The biotransformation of potassium pentachlorophenolate is mediated by specific enzymes produced by microorganisms. Laccases, a class of enzymes produced by fungi such as Trametes villosa, have been shown to catalyze the oxidative coupling of phenolic compounds, including chlorinated phenols. nih.gov The efficiency of this transformation can be influenced by the concentration of the laccase and the presence of other phenolic compounds. nih.gov
Horseradish peroxidase is another enzyme that has been studied for its ability to oxidize PCP. nih.gov The presence of nonionic surfactants can impact the effectiveness of this enzymatic reaction. At concentrations below the critical micelle concentration, surfactants like Tween 80 can enhance PCP removal by reducing enzyme inactivation. nih.gov
The key enzymes in the degradation pathway of PCP by bacteria like Sphingomonas are monooxygenases and dehalogenases. nih.gov For example, the nonylphenol monooxygenase from Sphingomonas sp. NP5 has a broad substrate specificity and can initiate the degradation of various phenolic compounds. mdpi.com
Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain contaminants in soil and water. researchgate.net This approach is considered a promising method for remediating soils contaminated with persistent organic pollutants like PCP. researchgate.net
Several plant species have been investigated for their potential in the phytoremediation of PCP-contaminated soils. Willow (Salix sp.) and poplar (Populus sp.) have shown promise in this area. researchgate.net Studies have demonstrated that willow can tolerate soil PCP concentrations of up to 250 mg kg⁻¹ and can significantly stimulate the degradation of PCP in the soil, likely through the promotion of microbial activity in the rhizosphere (the soil region directly influenced by root secretions). researchgate.net
The combination of phytoremediation with bioaugmentation (the addition of specific microbes to enhance degradation) can further improve the removal of PCP. iwaponline.com A study using aquatic plants like Lemna gibba and Typha angustifolia in conjunction with Pseudomonas putida demonstrated effective PCP removal from wastewater. iwaponline.comresearchgate.net
Table 3: Plants with Potential for Phytoremediation of Pentachlorophenol
| Plant Species | Tolerance/Degradation Findings |
| Willow (Salix sp. 'Tangoio') | Tolerates soil PCP concentrations of 250 mg kg⁻¹ and stimulates PCP degradation. researchgate.net |
| Poplar (Populus sp.) | Investigated for phytoremediation of PCP-contaminated sites. researchgate.net |
| Lemna gibba (Duckweed) | Used in combination with bioaugmentation for PCP removal in wastewater. iwaponline.comresearchgate.net |
| Typha angustifolia (Cattail) | Used in combination with bioaugmentation for PCP removal in wastewater. iwaponline.comresearchgate.net |
| Maize and Groundnut | Showed maximum tolerance to PCP among several tested plant species. researchgate.net |
Microbial Degradation Pathways and Kinetics
Physicochemical Degradation Processes
In addition to biological methods, physicochemical processes can also be employed for the degradation of this compound. These methods often involve chemical oxidation or catalysis.
One such method is catalytic oxidation using a catalyst like tetra(p-sulfophenyl)porphineiron(III) (Fe(III)-TPPS) with potassium monopersulfate as an oxygen donor. nih.gov The presence of hydroxypropyl-β-cyclodextrin in this system has been shown to significantly enhance the degradation of PCP in contaminated soil suspensions by increasing the disappearance of PCP and retarding the self-degradation of the catalyst. nih.gov
Photocatalysis is another degradation technique. nih.gov However, the degradation of PCP by laccase-catalysis and the degradation of other chlorophenols by photocatalysis can have low individual efficiencies. nih.gov A sequential system combining photocatalysis and laccase-catalysis has been shown to be more effective in removing mixtures of chlorophenols, including PCP, from water. nih.gov The sequence of these processes matters, with photocatalysis followed by laccase-catalysis proving to be a more efficient approach. nih.gov
Thermal Treatment Approaches
Thermal treatment encompasses a range of technologies that utilize heat to separate or destroy contaminants. For matrices contaminated with this compound, these methods are designed to either desorb the compound for subsequent treatment or break it down into less harmful substances. Research in this area often focuses on the parent compound, pentachlorophenol (PCP), which is the active component of its potassium salt in environmental matrices.
Low-temperature thermal treatment, operating between approximately 100°C and 350°C, is a remediation option for soils contaminated with pentachlorophenol (PCP). This process aims to desorb contaminants from the soil matrix, after which they can be collected and destroyed, often through incineration. Studies have investigated the effects of low-temperature heating on PCP-contaminated soils from former wood-treating sites.
Research employing both closed (oxygen-starved) and open (oxygen-rich) heating systems has shown that while heating does reduce the concentration of PCP, it also influences the formation and stabilization of other potentially hazardous compounds. In an open heating system, which emulates thermal oxidation, a gradual increase in the concentration of environmentally persistent free radicals (EPFRs) was observed up to 100°C, while the PCP concentration slowly decreased. Above 150°C, the concentrations of both PCP and EPFRs began to decline. These findings suggest a complex relationship where the thermal desorption process can convert PCP into other chemical species. The efficiency of these low-temperature methods is a critical area of study, as they present a balance between contaminant removal and the potential for creating transformation products.
A significant consequence of the low-temperature thermal treatment of materials contaminated with pentachlorophenol is the formation of Environmentally Persistent Free Radicals (EPFRs). These are long-lived, resonance-stabilized radicals that can persist in the environment for days to years. EPFRs are formed when precursor molecules, such as pentachlorophenol, chemisorb onto the surfaces of transition metal-containing particles (like iron oxides) in soil or fly ash. An electron transfer from the organic molecule to the metal results in the formation of the EPFR.
In the context of PCP-contaminated soil, low-temperature treatment can convert PCP into pentachlorophenoxyl radicals. Studies have monitored EPFR concentrations using electron paramagnetic resonance (EPR) spectroscopy at temperatures ranging from 25°C to 300°C. Under oxygen-starved conditions (closed heating), the EPFR concentration peaked at 75°C, while under oxygen-rich conditions (open heating), the peak occurred at 100°C. At these peaks, a significant portion of the parent PCP molecule can be converted into its EPFR form. For instance, at 100°C under open heating conditions, it was calculated that 81% of the PCP was converted to an EPFR. The half-lives of these EPFRs were measured to be between 2 and 24 days at room temperature in the air, indicating their potential for persistence and exposure post-remediation.
Table 1: EPFR Concentration in PCP-Contaminated Soil under Different Thermal Conditions Data derived from studies on low-temperature thermal treatment of pentachlorophenol-contaminated soil.
Controlled pyrolysis, the thermal decomposition of materials at elevated temperatures in an oxygen-deficient environment, is another treatment approach. However, the pyrolysis of chlorinated organic compounds like pentachlorophenol is known to be a source of highly toxic byproducts, specifically polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
Research has shown that the thermal treatment of pentachlorophenol spiked into fly ash can generate significant levels of PCDD/Fs. The formation of these compounds can occur through precursor condensation reactions or via de novo synthesis on fly ash surfaces, often catalyzed by metals like copper. Laboratory experiments involving the fly ash-mediated pyrolysis of pentachlorophenol have yielded specific PCDD/F patterns. Studies indicate that in the pyrolysis of PCP, the formation of PCDDs is often favored over PCDFs. The resulting major homologues are typically the more highly chlorinated forms, such as hexachlorodibenzo-p-dioxin (HxCDD), heptachlorodibenzo-p-dioxin (HpCDD), and octachlorodibenzo-p-dioxin (B131699) (OCDD). The presence of oxygen and catalytic metals significantly influences the amount and type of PCDD/Fs formed, making control of pyrolysis conditions critical to minimizing the generation of these hazardous byproducts.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).
Sonication, the application of ultrasound, can induce the degradation of organic compounds in aqueous solutions. The decomposition of pentachlorophenol via sonication has been investigated at various frequencies to understand the kinetics and mechanisms involved. The process relies on acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—which creates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of compounds within the bubble or the formation of hydroxyl radicals at the bubble-liquid interface.
Studies have shown that the degradation of PCP through sonication follows first-order kinetics. The degradation mechanism is influenced by both the ultrasound frequency and the initial concentration of PCP, suggesting parallel pathways of pyrolysis and •OH radical attack. Byproducts observed from the sonication of PCP include tetrachloro-o-benzoquinone (o-chloranil), tetrachlorocatechol, oxalate, and chloride ions, indicating the breakdown of the aromatic ring and subsequent mineralization. Notably, research has found that sonolysis alone, using audible-frequency sonication, did not result in PCP degradation or the generation of hydrogen peroxide.
Table 2: Byproducts of Pentachlorophenol (PCP) Degradation by Sonication Identified intermediates from the sonolytic treatment of PCP in aqueous solution.
Ozonation is a well-established AOP that utilizes the high oxidative potential of ozone (O₃) to degrade contaminants. The process can involve direct oxidation by molecular ozone or indirect oxidation through hydroxyl radicals generated from ozone decomposition in water. Studies on the degradation of pentachlorophenol have shown that combining ozonation with audible-frequency sonication (sonolytic ozonation) can significantly enhance degradation rates.
Photocatalytic Decomposition Efficiencies
Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). wikipedia.org Among these, photocatalytic decomposition has been investigated as a promising technology for the degradation of persistent organic pollutants like pentachlorophenol (PCP), the parent compound of this compound. The efficiency of these processes is influenced by the specific photocatalyst used, the presence of other reagents, and the reaction conditions.
Research into the photocatalytic degradation of PCP using titanium dioxide (TiO₂) has shown that complete removal of the compound can be achieved within 60 minutes of illumination. acs.org However, the degradation process can lead to the formation of toxic intermediates, which may persist in the solution for longer periods. acs.org The efficiency of AOPs can be compared based on degradation rates and energy consumption. For instance, studies comparing various AOPs have highlighted UV-based hydrogen peroxide (H₂O₂) systems as highly efficient and cost-effective options for PCP degradation. researchgate.net
In a sequential treatment system combining visible-light driven photocatalysis with laccase catalysis, a removal of 99.7% for PCP was achieved after 128 hours of treatment. nih.gov Another study on the photolysis of PCP using a high-pressure mercury lamp demonstrated that 75% of the initial compound was converted into various products after just 15 minutes of UV irradiation. researchgate.net
The table below summarizes findings from various studies on the efficiency of different photocatalytic and advanced oxidation systems for the degradation of pentachlorophenol.
Identification and Characterization of Degradation Products in Research Settings
Studies on the photocatalytic degradation of pentachlorophenol (PCP) have identified several chlorinated intermediates. Key among these are tetrachloro-1,4-hydroquinone (TCHQ), tetrachloro-1,4-benzoquinone (TCBQ), and trichlorohydroxy-1,4-benzoquinone (OH-TrCBQ). acs.orgnih.gov Research has shown that under acidic conditions, TCBQ is the main degradation intermediate, while in strongly alkaline solutions, OH-TrCBQ is abundantly produced and rapidly degraded. acs.org Other chlorinated compounds identified include 2,3,5,6-tetrachlorophenol (B165523) and less-chlorinated phenols resulting from reductive dechlorination. acs.orgresearchgate.net
Further degradation leads to the opening of the aromatic ring, producing various aliphatic compounds. In a sequential photocatalysis and laccase catalysis system, identified intermediates included adipic acid, hexanediol, glycol, and propylene (B89431) glycol. nih.gov Fenton's oxidation processes have been shown to produce tetrachlorohydroquinone and dichloromaleic acid. nih.gov
Under certain photolytic conditions, dimerization processes can occur, leading to the formation of more complex and potentially hazardous compounds. Products identified from these pathways include polychlorinated biphenylethers, hydroxylated polychlorobiphenylethers, and polychlorinated dibenzo-p-dioxins, such as octachlorodibenzo-p-dioxin (OCDD). researchgate.netacs.org However, the presence of substances like humic acid in a photo-Fenton system has been found to repress the production of OCDD. acs.org Non-chlorinated aromatic intermediates such as hydroquinol, catechol, and various trihydroxylated products have also been observed. nih.govresearchgate.net
The table below lists the degradation products of pentachlorophenol identified in various research settings.
Analytical Methodologies for Environmental and Biological Research Matrices
Chromatographic Separations and Detection Systems
Chromatographic methods are central to the analysis of potassium pentachlorophenolate (B1226921), providing the necessary separation of the analyte from complex matrix components before detection. The choice of technique depends on factors such as the required sensitivity, the nature of the sample matrix, and the specific research objectives.
Gas chromatography with a micro-electron capture detector (GC-µECD) is a highly sensitive technique for the analysis of electrophilic compounds, particularly halogenated substances like pentachlorophenol (B1679276). measurlabs.com The µ-ECD operates by using a radioactive source (typically Nickel-63) to emit beta particles, which generate a steady current of low-energy electrons in the detector. umass.edu When an electronegative analyte like PCP passes through the detector, it captures electrons, causing a measurable decrease in the current, which is proportional to the analyte's concentration. measurlabs.comumass.edu
For the analysis of potassium pentachlorophenolate, a derivatization step is required prior to GC analysis to convert the non-volatile phenolate into a more volatile derivative, such as pentachlorophenyl acetate. nih.govsemanticscholar.org This is often achieved by acetylation with acetic anhydride. nih.govsemanticscholar.org GC-ECD is particularly advantageous for detecting trace levels of chlorinated pesticides and compounds in environmental and biological samples due to its exceptional sensitivity and selectivity for halogen-containing molecules. measurlabs.comnih.gov Methods have been developed for quantifying PCP in various tissues and water samples, achieving detection limits in the parts-per-billion (ppb) or µg/L range. semanticscholar.orgnih.gov
Table 1: GC-µECD Performance in PCP Analysis
| Parameter | Reported Value | Matrix | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 1 µg/L | Water | semanticscholar.org |
| Recovery Rate | 78-108% | Water | semanticscholar.org |
| Spiked Levels | 2, 10, and 20 µg/L | Water | semanticscholar.org |
Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers superior specificity and sensitivity compared to single-quadrupole GC-MS, making it a powerful tool for residue analysis of pentachlorophenol derived from its potassium salt. mdpi.com This technique is frequently employed for the confirmatory analysis of trace contaminants in complex matrices like food, animal tissues, and environmental samples. mdpi.comspringernature.com
Similar to GC-ECD, analysis by GC-MS/MS typically requires a derivatization step to increase the volatility of PCP. springernature.com The instrument operates by separating the derivatized analyte on a GC column, followed by ionization, typically through electron impact (EI). mdpi.com The resulting precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the specific product ions are monitored in the second mass analyzer. mdpi.com This multiple-reaction monitoring (MRM) mode significantly reduces matrix interference and enhances signal-to-noise, allowing for highly reliable quantification at very low levels. mdpi.com GC-MS/MS methods are valued for their high specificity, making them capable of identifying trace quantities of target compounds. mdpi.com
Table 2: GC-MS/MS Instrumental Parameters for PCP Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | SH-Rxi-5Sil MS (0.25 mm × 30.0 m, 0.25 μm) | mdpi.com |
| Inlet Temperature | 250 °C (splitless mode) | mdpi.commdpi.com |
| Oven Program | Initial 140°C (2 min), ramp 10°C/min to 200°C, ramp 15°C/min to 280°C (hold 5 min) | mdpi.com |
| Ion Source | Electron Impact (EI) | mdpi.com |
| Ion Source Temperature | 230 °C | mdpi.com |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | mdpi.com |
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has become a preferred method for detecting pentachlorophenol and its salts in various matrices. nih.gov A key advantage of this technique is that it often does not require the cumbersome derivatization step needed for GC-based methods. nih.govtandfonline.com UPLC systems use columns with smaller particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net
For analysis, the sample extract is injected into the UPLC system, and the analyte is separated on a reversed-phase column. researchgate.net Detection is achieved using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode, which is ideal for the acidic PCP molecule. researchgate.net The quantification is performed using MRM, ensuring high selectivity and sensitivity. researchgate.net UPLC-MS/MS methods have been developed and validated for the determination of PCP in seafood, eggs, and cutting boards, achieving low limits of quantification (LOQ), often in the range of 0.5 to 1.0 µg/kg. nih.govtandfonline.comnih.gov
Table 3: UPLC-MS/MS Method Validation for PCP in Seafood
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 1 to 1000 µg/L (R² > 0.99) | nih.gov |
| Limit of Detection (LOD) | 0.5 µg/kg | nih.gov |
| Limit of Quantification (LOQ) | 1.0 µg/kg | nih.gov |
| Recovery Rates | 86.4% to 102.5% | nih.gov |
| Intra-day RSD | 3.7% to 11.2% | nih.gov |
| Inter-day RSD | 2.9% to 12.1% | nih.gov |
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to levels suitable for instrumental detection.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, and its modified versions are frequently used for the extraction of pentachlorophenol from various matrices. mdpi.comeurl-pesticides.eupandawainstitute.com The process generally involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. pandawainstitute.com
In a typical modified QuEChERS procedure for PCP, the sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile. eurl-pesticides.eumdpi.com Often, the solvent is acidified (e.g., with 1% acetic acid) to ensure that the phenolate is converted to its less polar phenol form, facilitating its extraction into the organic phase. nih.govtandfonline.com Extraction and partitioning are promoted by the addition of salts such as magnesium sulfate (MgSO₄), sodium chloride (NaCl), and citrate buffers. eurl-pesticides.eumdpi.com After centrifugation, an aliquot of the supernatant (the acetonitrile layer) is transferred for the cleanup step. eurl-pesticides.eumdpi.com The d-SPE step involves adding sorbents like primary secondary amine (PSA) to remove fatty acids and other interferences, and MgSO₄ to remove residual water. mdpi.com This streamlined approach reduces solvent consumption and simplifies the workflow compared to traditional extraction methods. mdpi.com
The isolation of pentachlorophenol from samples can be manipulated by adjusting the pH of the extraction solution. As an acidic compound, pentachlorophenol's solubility is highly pH-dependent. In acidic or neutral conditions, it exists predominantly in its protonated, less water-soluble phenol form (PCP). Under alkaline conditions (high pH), it deprotonates to form the highly water-soluble pentachlorophenolate anion.
This principle is exploited in a technique known as alkaline stripping. A sample can be treated with an alkaline solution to convert the PCP into its phenolate salt, effectively trapping it in the aqueous phase. This allows for the removal of non-acidic, lipophilic interfering compounds by washing with an organic solvent. Subsequently, the pH of the aqueous phase is lowered with acid. This acidification converts the water-soluble phenolate back into the less water-soluble PCP, which can then be efficiently extracted into a small volume of a clean organic solvent for analysis. This process of pH-controlled partitioning is a classic liquid-liquid extraction strategy that serves to isolate, clean up, and concentrate the analyte before instrumental analysis.
Acetic Anhydride Derivatization for Volatilization and Detection
The analysis of this compound, often in the form of its parent compound pentachlorophenol (PCP), in various matrices frequently requires a derivatization step to enhance its volatility for gas chromatography (GC) analysis. scientific.netoup.com One common and effective method is derivatization with acetic anhydride. This process, known as acetylation, converts the polar phenolic hydroxyl group of PCP into a less polar, more volatile acetate ester (pentachlorophenyl acetate). acs.orgoup.com This transformation is crucial for preventing peak tailing and improving chromatographic separation and detection, particularly when using an electron capture detector (ECD) or mass spectrometry (MS). oup.comresearchgate.net
The acetylation reaction is typically carried out in an aqueous medium under alkaline conditions, for example, in the presence of sodium carbonate or potassium carbonate, which facilitates the formation of the phenolate ion. acs.orgresearchgate.net Acetic anhydride is then added to the solution. acs.orgtandfonline.com The reaction mixture is shaken for a short period to ensure the completion of the esterification. oup.com Following the reaction, the resulting nonpolar pentachlorophenyl acetate is extracted from the aqueous phase using an organic solvent like hexane or toluene. scientific.netacs.orgtandfonline.com This extract can then be concentrated and directly injected into the GC system for analysis. scientific.nettandfonline.com The procedure has been successfully applied to determine PCP in diverse samples, including fishery products, wood, and meat. scientific.netoup.comresearchgate.net
| Parameter | Description |
| Reagent | Acetic Anhydride ((CH₃CO)₂O) |
| Purpose | To convert polar pentachlorophenol to volatile pentachlorophenyl acetate |
| Typical Medium | Biphasic solvent with an alkaline aqueous phase (e.g., Na₂CO₃, K₂CO₃) and an organic phase (e.g., toluene, hexane) |
| Reaction | Acylation of the phenolic hydroxyl group |
| Subsequent Analysis | Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) |
Immunoanalytical Techniques for Research Monitoring
Immunoanalytical methods, particularly Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for monitoring pentachlorophenol. researchgate.netattogene.com These assays are based on the specific recognition of the target analyte by antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
The development of an ELISA for pentachlorophenol typically involves an indirect competitive format. tandfonline.comtandfonline.com This process begins with the synthesis of a hapten, a small molecule that is structurally similar to PCP, such as 4-(2,3,5,6-tetrachloro-4-hydroxyphenoxy)-butyric acid. tandfonline.comtandfonline.com This hapten is then conjugated to a carrier protein, like bovine serum albumin (BSA), to create an immunogen that can elicit an antibody response when injected into an animal, commonly a rabbit. researchgate.nettandfonline.com
In the competitive ELISA, microplate wells are coated with antibodies specific to PCP. clu-in.org A known amount of a PCP-enzyme conjugate is then added to the wells along with the sample to be analyzed. clu-in.orgsigmaaldrich.com The PCP in the sample competes with the PCP-enzyme conjugate for the limited number of antibody binding sites. clu-in.org After an incubation period, the unbound reagents are washed away. A substrate is added, which reacts with the bound enzyme conjugate to produce a color. clu-in.orgsigmaaldrich.com The intensity of the color is inversely proportional to the concentration of PCP in the sample; a weaker color indicates a higher concentration of PCP. clu-in.org
Validation of these assays involves determining key performance parameters. For instance, one developed ELISA demonstrated a 50% inhibitory concentration (IC₅₀) of 18 ng/mL and a limit of detection (LOD) of 0.9 ng/mL. tandfonline.comtandfonline.com Another highly sensitive monoclonal antibody-based ELISA showed an IC₅₀ of 0.2 ng/mL. researchgate.nettandfonline.com The reliability of the ELISA is often confirmed by comparing its results with those obtained from established methods like GC, with studies showing a non-significant difference between the two techniques. tandfonline.comtandfonline.com
| Assay Parameter | Reported Value (Polyclonal Antibody) tandfonline.comtandfonline.com | Reported Value (Monoclonal Antibody) researchgate.nettandfonline.com |
| Assay Format | Indirect Competitive ELISA | Indirect Competitive ELISA |
| IC₅₀ | 18 ng/mL | 0.2 ng/mL |
| Limit of Detection (LOD) | 0.9 ng/mL | Not specified |
| Recovery in Water | 71–118% | 99.2–105% |
Antibody Specificity and Cross-Reactivity Studies
A critical aspect of ELISA validation is assessing the specificity of the antibodies, which is determined through cross-reactivity studies. tandfonline.com Cross-reactivity measures the extent to which the antibody binds to compounds that are structurally similar to the target analyte, in this case, pentachlorophenol. elisakits.co.uk Low cross-reactivity with related compounds is essential to ensure the assay is accurately measuring only PCP. researchgate.net
In studies for anti-PCP antibodies, cross-reactivity was tested against a panel of other chlorophenols and related substances. researchgate.nettandfonline.com For a polyclonal antibody-based ELISA, very low cross-reactivities (≤2.5%) were observed for most structurally-related compounds. tandfonline.comtandfonline.com However, slightly higher cross-reactivity was noted for 2,3,4,6-tetrachlorophenol (5.6%) and 2,3,5,6-tetrachlorophenol (B165523) (9.2%). tandfonline.comtandfonline.com In contrast, a highly specific monoclonal antibody was developed that showed extremely low cross-reactivity (<0.1%) with a range of related chemicals, with their IC₅₀ values being greater than 200 ng/mL compared to 0.2 ng/mL for PCP. tandfonline.com These studies confirm that the immunoassays can be highly specific for pentachlorophenol, a crucial factor for reliable environmental and biological monitoring. researchgate.nettandfonline.com
| Compound | Cross-Reactivity (%) with Polyclonal Antibody tandfonline.comtandfonline.com | Cross-Reactivity (%) with Monoclonal Antibody tandfonline.com |
| Pentachlorophenol (PCP) | 100 | 100 |
| 2,3,5,6-Tetrachlorophenol | 9.2 | < 0.1 |
| 2,3,4,6-Tetrachlorophenol | 5.6 | < 0.1 |
| 2,4,6-Trichlorophenol | < 2.5 | < 0.1 |
| 2,4-Dichlorophenol | < 2.5 | < 0.1 |
| Phenol | < 2.5 | < 0.1 |
Potentiometric and Electrochemical Sensing Methodologies
Potentiometric methods, utilizing ion-selective electrodes (ISEs), provide a direct and straightforward approach for measuring the activity of specific ions in a solution. aau.dklibretexts.org This technology has been adapted for the detection of the pentachlorophenolate anion.
Ion-Selective Electrode (ISE) Construction and Performance Characterization
A novel poly(vinyl chloride) (PVC) membrane ion-selective electrode has been developed for the specific determination of the pentachlorophenolate (PCP⁻) ion. nih.govresearchgate.net The construction of this electrode involves using a 2,3,5-triphenyl-2H-tetrazolium (TPT) pentachlorophenolate ion pair as the electroactive material within the PVC membrane. nih.govresearchgate.net This ionophore is responsible for the selective binding of pentachlorophenolate ions at the membrane-solution interface, which generates a potential that can be measured against a reference electrode. nih.govmt.com
The performance of this ISE has been thoroughly characterized. nih.govresearchgate.net The electrode exhibits a linear response to the pentachlorophenolate ion over a wide concentration range of 6x10⁻⁵ to 1x10⁻² M. nih.gov It demonstrates a near-Nernstian slope of -55.0 ± 1.0 mV per decade change in ion concentration, which is close to the theoretical value for a singly charged anion. nih.govresearchgate.net The electrode is characterized by a lower detection limit of 4x10⁻⁵ M and a rapid potential response time of 45 seconds. nih.govresearchgate.net Furthermore, its performance remains stable over a broad pH range of 5.5 to 10.5. nih.gov While selectivity coefficient data show negligible interference from many common ions, some interference is noted from 2,4,6-trichlorophenolate and cetylpyridinium ions. nih.govresearchgate.net
| Performance Characteristic | Value / Range |
| Electroactive Material | 2,3,5-triphenyl-2H-tetrazolium pentachlorophenolate ion pair |
| Linear Response Range | 6x10⁻⁵ to 1x10⁻² M |
| Nernstian Slope | -55.0 ± 1.0 mV/decade |
| Lower Detection Limit | 4x10⁻⁵ M |
| Response Time | 45 seconds |
| Operational pH Range | 5.5–10.5 |
| Notable Interferences | 2,4,6-trichlorophenolate, Cetylpyridinium ions |
Potentiometric Titration Applications
The developed pentachlorophenolate ion-selective electrode serves not only for direct potentiometric measurements but also as a highly effective end-point indicator in potentiometric titrations. nih.govresearchgate.net In this application, the ISE is used to monitor the change in the concentration of the pentachlorophenolate ion as a titrant is added to the sample solution. nih.govlibretexts.org
During a potentiometric titration, the potential of the ISE is measured and plotted against the volume of the added titrant. A sharp change or inflection point in the potential signifies the equivalence point of the titration, where the analyte has been completely reacted. nih.govslideshare.net This method allows for the accurate quantification of pentachlorophenol in various samples. nih.gov The utility of this approach has been demonstrated in the analysis of PCP in soil and wood samples, with results that compare favorably to those obtained by gas chromatography. nih.govresearchgate.net This application highlights the versatility of the ISE as a tool for quantitative analysis in environmental monitoring. nih.gov
Method Validation Parameters in Academic Research: Limits of Detection, Quantitation, Recovery, and Precision
The validation of analytical methods is a critical process in academic research to ensure the reliability, quality, and consistency of results. wjarr.com For this compound, as with its closely related compounds pentachlorophenol (PCP) and sodium pentachlorophenolate (PCP-Na), method validation involves assessing several key parameters. During analysis, this compound is typically converted to its undissociated phenol form (PCP) under acidic conditions, which is then extracted and measured. tandfonline.comtandfonline.com Therefore, validation data is often presented for the detection of PCP originating from its salt forms. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision. researchgate.net
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that an analytical procedure can reliably distinguish from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net These parameters are fundamental in determining the sensitivity of a method, particularly for trace analysis in environmental and biological matrices.
In a study developing a method for detecting PCP and its sodium salt in eggs using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), the LOQ was established at 0.5 μg/kg. tandfonline.comtandfonline.com Another study focused on detecting PCP-Na residues on wooden cutting boards using an automated solid-phase extraction (SPE) coupled with UPLC-MS/MS determined the LOD to be 0.4 μg/kg and the LOQ to be 1.0 μg/kg, based on signal-to-noise ratios of 3 and 10, respectively. nih.gov Similarly, a sensitive UPLC-MS/MS method for determining PCP in seafood samples reported an LOD of 0.5 μg/kg and an LOQ of 1.0 μg/kg. mdpi.com Research on wood and wood-based products using gas chromatography with electron capture detection (GC/ECD) after derivatization established an LOD of 0.14 mg/kg and a limit of determination (quantitation) of 0.40 mg/kg. researchgate.net
The following table summarizes the LOD and LOQ values from various academic research studies.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Eggs | d-SPE-UPLC-MS/MS | Not Reported | 0.5 μg/kg tandfonline.comtandfonline.com |
| Cutting Boards | SPE-UPLC-MS/MS | 0.4 μg/kg nih.gov | 1.0 μg/kg nih.gov |
| Seafood | SPE-UPLC-MS/MS | 0.5 μg/kg mdpi.com | 1.0 μg/kg mdpi.com |
| Fishery Products | GC/μ-ECD | 2 μg/kg scientific.net | Not Reported |
| Wood Products | GC/ECD | 0.14 mg/kg researchgate.net | 0.40 mg/kg researchgate.net |
| Feed Materials | LC-MS/MS | Not Reported | 10 μg/kg wur.nl |
Recovery
Recovery studies are essential for evaluating the accuracy of an analytical method. This parameter measures the efficiency of the extraction process by determining the percentage of the known amount of analyte (spiked into a blank sample) that is successfully recovered and measured by the method. Acceptable recovery rates indicate that the analyte is not significantly lost during sample preparation and analysis.
For instance, in the analysis of PCP and its sodium salt in eggs, recovery rates were assessed at three different fortification levels (0.5, 5, and 50.0 μg/kg), with results ranging from 72.2% to 89.8%. tandfonline.comtandfonline.com In the study of PCP-Na on cutting boards, recovery rates at spiking levels of 1.0, 5.0, and 10.0 μg/kg were between 71.75% and 96.50%. nih.gov An analysis of fishery products using a gas chromatography method reported average recoveries from 73.01% to 104.68% at spike levels of 2.0, 4.0, and 10.0 µg/kg. scientific.net A comprehensive study on swine tissues (pork, fat, liver, heart, lung, kidney) for PCP-Na and its metabolites found recovery rates ranging from 60.5% to 119.9%. nih.govmdpi.com
The table below presents recovery data from different research contexts.
| Matrix | Analytical Method | Fortification Levels | Recovery Rate (%) |
| Eggs | d-SPE-UPLC-MS/MS | 0.5, 5, 50 μg/kg | 72.2 - 89.8 tandfonline.comtandfonline.com |
| Cutting Boards | SPE-UPLC-MS/MS | 1.0, 5.0, 10.0 μg/kg | 71.75 - 96.50 nih.gov |
| Fishery Products | GC/μ-ECD | 2.0, 4.0, 10.0 µg/kg | 73.01 - 104.68 scientific.net |
| Swine Tissues | LC-MS/MS & GC-MS/MS | Not Specified | 60.5 - 119.9 mdpi.com |
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically expressed as the relative standard deviation (RSD), which is the standard deviation divided by the mean. A low RSD value indicates high precision.
In the study on eggs, the precision was excellent, with RSDs between 0.2% and 0.8%. tandfonline.comtandfonline.com The method for analyzing residues on cutting boards showed RSDs ranging from 5.19% to 16.66%. nih.gov For fishery products, the RSDs ranged from 1.5% to 8.3%. scientific.net The analysis of swine samples for PCP-Na and its metabolites reported RSDs between 0.70% and 12.06%. nih.gov
This data is summarized in the following table.
| Matrix | Analytical Method | Relative Standard Deviation (RSD) (%) |
| Eggs | d-SPE-UPLC-MS/MS | 0.2 - 0.8 tandfonline.comtandfonline.com |
| Cutting Boards | SPE-UPLC-MS/MS | 5.19 - 16.66 nih.gov |
| Fishery Products | GC/μ-ECD | 1.5 - 8.3 scientific.net |
| Swine Tissues | LC-MS/MS & GC-MS/MS | 0.70 - 12.06 nih.gov |
Ecological Impact Studies and Ecotoxicological Assessments Non Human Organisms
Impact on Aquatic Ecological Receptors
Pentachlorophenol (B1679276) is recognized for its high toxicity to aquatic organisms. epa.gov Its effects have been documented in a range of species, from invertebrates to fish, with toxicity levels often influenced by environmental factors such as water pH. epa.goveurochlor.org
Aquatic invertebrates show a wide range of sensitivity to pentachlorophenol. Acute toxicity, typically measured as the concentration that is lethal to 50% of a test population over a set period (LC50), varies significantly among species and life stages. eurochlor.org Studies on sensitive invertebrates, including species of the water flea Daphnia, have established acute LC50 values ranging from 240 µg/L to 2,000 µg/L. eurochlor.org For marine invertebrates, the acute LC50 values have been reported to range from 84 µg/L to over 10,000 µg/L. eurochlor.org
Decapod crustaceans have also been a focus of toxicity studies. Research on the crayfish (Astacus fluviatilis) demonstrated the lethal effects of PCP. capes.gov.br Chronic toxicity, indicated by the No-Observed-Effect Concentration (NOEC), for the shrimp Macrobrachium superbum has been determined to be 0.01 mg/L. nih.gov These studies underscore the potential risk to crustacean populations in contaminated waters.
The water flea, Daphnia magna, is a standard model organism for ecotoxicological testing due to its sensitivity to pollutants and its crucial role in freshwater food webs. nih.govmdpi.com Acute toxicity tests with D. magna have shown that various agricultural chemicals, including insecticides, can exhibit strong toxicity with LC50 values in the low mg/L to µg/L range. i-repository.net For pentachlorophenol specifically, it is considered highly toxic to Daphnia magna. epa.gov
| Organism | Type | Endpoint | Concentration (µg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna | Freshwater Invertebrate | 48-hour EC50 | 270 - 380 | epa.gov |
| Sensitive Invertebrates (e.g., Daphnia, snails) | Freshwater Invertebrates | Acute LC50 | 240 - 2,000 | eurochlor.org |
| Macrobrachium superbum (Shrimp) | Freshwater Invertebrate | Chronic NOEC | 10 | nih.gov |
| Marine Invertebrates | Saltwater Invertebrates | Acute LC50 | 84 - >10,000 | eurochlor.org |
Chronic and multigenerational exposure to pentachlorophenol can lead to adverse effects that may not be apparent in short-term acute toxicity studies. Such long-term exposure has been shown to disrupt endocrine functions in fish. nih.gov
A study on zebrafish (Danio rerio) exposed to environmentally relevant concentrations of PCP (up to 27 µg/L) for 70 days revealed significant alterations in plasma thyroid hormone levels. nih.gov Crucially, this parental exposure led to an increased rate of malformations in their offspring, demonstrating a clear multigenerational impact. nih.gov These findings indicate that even low-level, chronic contamination can have lasting consequences for the developmental health of subsequent generations of aquatic organisms. nih.gov Studies on other endocrine-disrupting compounds have further shown that effects from parental exposure can be passed down to F1 and even F2 generations, affecting larval development, immune function, and reproduction. nih.gov
The toxicity of pentachlorophenol in aquatic systems is not static; it is significantly influenced by the surrounding water chemistry, particularly pH and, to a lesser extent, salinity. eurochlor.orgepa.gov Pentachlorophenol's toxicity is inversely related to pH, meaning it becomes more toxic under more acidic (lower pH) conditions. eurochlor.orgcapes.gov.brepa.gov This is because the non-ionized form of PCP, which is more prevalent at lower pH, is more readily able to pass through the biological membranes of aquatic organisms. capes.gov.br This relationship has been observed in various species, including crayfish and fish. capes.gov.brepa.gov The bioconcentration of PCP in fish has also been shown to be higher at lower pH levels. epa.gov
The influence of salinity on the toxicity of organic chemicals like pentachlorophenol is less consistent compared to the effects of pH. tandfonline.com For many organic compounds, no clear trend of toxicity with varying salinity has been established. tandfonline.com Instead, the physiological characteristics of the specific organism often determine its resistance to toxicants at different salinities. tandfonline.com Euryhaline species (those that can tolerate a wide range of salinities) may be more resistant to chemical stressors at isosmotic salinities, where they expend less energy on maintaining osmotic balance. tandfonline.com However, studies on heavy metals have shown that toxicity can be greater at lower salinity, suggesting that the bioavailability of contaminants can be affected by the ionic strength of the water. nih.gov
Effects on Terrestrial Ecosystem Components
When introduced into terrestrial environments, potassium pentachlorophenolate (B1226921) poses a threat to key components of the soil ecosystem, including invertebrates and microbial communities that are vital for soil health and nutrient cycling. nih.govnih.govresearchgate.net
Soil invertebrates, such as earthworms, are crucial for maintaining soil structure and fertility. They are also sensitive bioindicators of soil contamination. Pentachlorophenol has been shown to be toxic to a variety of these organisms. nih.gov
Earthworms are particularly vulnerable to PCP in the soil. One study on Eisenia andrei found that worm mortality increased in soils contaminated with 150 ppm of PCP. nih.gov Another investigation into the effects of PCP on different soil fauna observed that high concentrations (500 mg/kg) were acutely toxic to enchytraeids (potworms) and reduced the population of the collembolan (springtail) species Willemia anophtalma. nih.gov Comparative toxicity studies have been conducted on several earthworm species, including Lumbricus terrestris and Eisenia fetida, to determine their relative sensitivities to PCP. osti.gov These studies are essential for establishing ecological soil screening levels to protect terrestrial ecosystems. ornl.gov
| Organism | Endpoint | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Eisenia andrei (Earthworm) | Mortality | 150 ppm | Increased mortality | nih.gov |
| Enchytraeids (Potworms) | Acute Toxicity | 500 mg/kg | Acutely toxic | nih.gov |
| Willemia anophtalma (Springtail) | Population | 500 mg/kg | Lowered numbers | nih.gov |
| Fungal-feeding nematodes | Population | 500 mg/kg | Significantly decreased numbers | nih.gov |
Soil microbial communities are the engines of nutrient cycling, responsible for the decomposition of organic matter and the transformation of essential elements like carbon and nitrogen. researchgate.net Pentachlorophenol acts as a biocide that can disrupt these communities and their functions. researchgate.net
Furthermore, PCP can alter specific nutrient cycling pathways. In one study, soil contaminated with PCP showed an increase in the amounts of ammonium-nitrogen (NH4-N) and phosphate-phosphorus (PO4-P). nih.gov This suggests a disruption in the normal nitrogen and phosphorus cycles, potentially leading to nutrient imbalances. The addition of electron donors and acceptors to PCP-contaminated soil has been found to modify the microbial community structure, which then influences the degradation pathways of the compound itself. nih.gov These findings highlight that PCP not only harms soil microbes directly but also alters the fundamental biogeochemical processes they govern. nih.govresearchgate.net
Plant Growth and Physiological Responses in Contaminated Soils
Potassium pentachlorophenolate's presence in soil significantly impacts plant growth and physiological processes. The compound, a salt of pentachlorophenol (PCP), is recognized for its phytotoxicity. Studies on various plant species have demonstrated that exposure to soils contaminated with this compound can lead to a range of adverse effects.
Inhibition of germination and retardation of growth are primary responses observed in plants exposed to this contaminant. Research has shown a direct correlation between the concentration of this compound in the soil and the severity of these effects. For instance, reduced root and shoot elongation, decreased biomass production, and visible signs of stress such as chlorosis (yellowing of leaves) and necrosis (tissue death) are commonly reported.
The physiological mechanisms underlying these responses are multifaceted. This compound can interfere with essential plant processes. It has been shown to disrupt photosynthesis by affecting chlorophyll content and the functioning of the photosynthetic apparatus. Furthermore, it can impair nutrient and water uptake by damaging root systems, leading to nutritional deficiencies and water stress. The compound can also induce oxidative stress in plant cells, leading to the production of reactive oxygen species (ROS) that can damage cellular components.
The following table summarizes the general effects of this compound on plant growth and physiology:
| Parameter | Observed Effect |
| Seed Germination | Inhibition or delay in germination rates. |
| Root Growth | Reduced elongation, decreased branching, and visible damage. |
| Shoot Growth | Stunted growth, reduced height, and lower biomass accumulation. |
| Leaf Development | Chlorosis, necrosis, and reduced leaf area. |
| Photosynthesis | Decreased chlorophyll content and inhibition of photosynthetic activity. |
| Nutrient Uptake | Impaired absorption of essential minerals from the soil. |
| Water Relations | Disrupted water uptake and transport, leading to wilting. |
It is important to note that the extent of these effects can vary depending on several factors, including the plant species, the concentration of the contaminant, soil type, and other environmental conditions. Some plant species may exhibit a higher tolerance to this compound than others.
Mechanistic Ecotoxicology in Model Organisms
Assessment of Oxidative Stress and Antioxidant Defense Systems
The ecotoxicity of this compound at the cellular level is significantly linked to the induction of oxidative stress. mdpi.com In various model organisms, particularly aquatic species, exposure to this compound has been shown to disrupt the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. mdpi.com
ROS, such as superoxide radicals and hydrogen peroxide, are byproducts of normal metabolic processes. However, exposure to xenobiotics like this compound can lead to an overproduction of ROS, resulting in cellular damage. ekb.eg This damage can manifest as lipid peroxidation, protein oxidation, and DNA damage. mdpi.com
Organisms possess a sophisticated antioxidant defense system to counteract the harmful effects of ROS. This system includes enzymatic and non-enzymatic components. Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). ekb.eg Non-enzymatic antioxidants include molecules like glutathione (GSH). ekb.eg
Studies on fish exposed to pentachlorophenol have demonstrated alterations in the activities of these antioxidant enzymes. For instance, an initial increase in SOD and CAT activity may be observed as a compensatory response to elevated ROS levels. However, prolonged or high-concentration exposure can lead to a depletion of these enzymes, indicating a failure of the antioxidant defense system. ekb.eg
The table below provides a summary of the typical responses of the antioxidant defense system in model organisms exposed to this compound:
| Antioxidant Component | Typical Response to this compound |
| Superoxide Dismutase (SOD) | Initial induction followed by inhibition at higher concentrations or longer exposure durations. |
| Catalase (CAT) | Similar to SOD, an initial increase in activity may be observed, followed by a decrease. |
| Glutathione Peroxidase (GPx) | Activity may increase to detoxify lipid hydroperoxides formed due to oxidative stress. |
| Glutathione (GSH) | Levels may decrease as it is consumed in detoxification reactions and in scavenging ROS. |
| Lipid Peroxidation (MDA levels) | Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, are commonly observed. |
These assessments of oxidative stress and antioxidant responses serve as valuable biomarkers for evaluating the ecotoxicological impact of this compound in various environmental compartments.
Biological Pathway Perturbations at Molecular and Cellular Levels
The toxic effects of this compound extend to the perturbation of fundamental biological pathways at the molecular and cellular levels. A primary mechanism of its toxicity is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without generating ATP. This leads to a severe energy deficit within the cell, impairing numerous energy-dependent cellular functions.
Furthermore, exposure to this compound can induce apoptosis, or programmed cell death. nih.gov Studies in cultured hepatocytes of Carassius carassius have shown that pentachlorophenol can trigger apoptosis in a dose-dependent manner. nih.gov This process is characterized by DNA fragmentation, caspase activation, and alterations in mitochondrial membrane potential. nih.gov The induction of apoptosis is believed to be linked to the generation of intracellular ROS and disruptions in calcium homeostasis. nih.gov
At the molecular level, this compound can interfere with various signaling pathways. It has been shown to affect protein synthesis, enzyme activities, and gene expression. For instance, alterations in the expression of genes involved in stress response, cell cycle regulation, and apoptosis have been observed in organisms exposed to this compound.
The following table outlines some of the key biological pathway perturbations caused by this compound:
| Biological Pathway | Effect of this compound |
| Oxidative Phosphorylation | Uncoupling, leading to decreased ATP synthesis and cellular energy depletion. |
| Apoptosis | Induction of programmed cell death through intrinsic and extrinsic pathways. nih.gov |
| Calcium Homeostasis | Disruption of intracellular calcium levels, which can trigger various downstream signaling events, including apoptosis. nih.gov |
| Gene Expression | Altered expression of genes related to stress response, detoxification, and cell death. |
| Enzyme Activity | Inhibition or alteration of various enzymes involved in metabolic and signaling pathways. |
Understanding these molecular and cellular perturbations is crucial for a comprehensive assessment of the ecotoxicological risks posed by this compound.
Development and Application of Ecological Risk Assessment Tools
Derivation and Utilization of Ecological Soil Screening Levels (Eco-SSLs)
To assess the potential ecological risks associated with soil contamination, regulatory agencies like the U.S. Environmental Protection Agency (EPA) have developed Ecological Soil Screening Levels (Eco-SSLs). ornl.govepa.gov These are concentrations of contaminants in soil that are considered protective of ecological receptors, such as plants, soil invertebrates, birds, and mammals. ornl.govcluin.org Eco-SSLs are used in the initial stages of an ecological risk assessment to identify contaminants of potential concern that may warrant further investigation. ornl.govepa.gov
The derivation of Eco-SSLs is a rigorous, multi-stakeholder process that involves a comprehensive review and evaluation of scientific literature on the toxicity of a specific contaminant to different ecological receptors. ornl.govepa.govepa.gov For pentachlorophenol, the parent compound of this compound, Eco-SSLs have been established for various receptor groups. ornl.govepa.gov
The process for deriving Eco-SSLs for plants and soil invertebrates, for example, involves compiling and screening toxicity data from peer-reviewed studies. Data that meet specific quality criteria are then used to calculate a screening level value. This value is intended to be conservative to avoid underestimating risk. epa.gov
It is important to emphasize that Eco-SSLs are not intended to be used as cleanup levels. ornl.govepa.gov They are screening tools to help risk assessors determine whether a more detailed, site-specific investigation is necessary. ornl.gov The table below presents the Eco-SSLs for pentachlorophenol for different ecological receptors as an example of this risk assessment tool.
| Ecological Receptor Group | Pentachlorophenol Eco-SSL (mg/kg) |
| Plants | 5.8 |
| Soil Invertebrates | 17 |
| Avian Wildlife | 1.1 |
| Mammalian Wildlife | 1.1 |
Note: These values are for pentachlorophenol and are provided for illustrative purposes. Specific values may be updated by regulatory agencies.
The utilization of Eco-SSLs provides a consistent and scientifically defensible approach to screening contaminated sites and prioritizing them for further action. epa.govornl.gov
Bioaccumulation and Biomagnification in Non-Human Food Chains
This compound, due to its chemical properties, has the potential to bioaccumulate in organisms and biomagnify in food chains. Bioaccumulation is the process by which a contaminant is absorbed by an organism from its environment and food at a rate faster than it can be eliminated, leading to a buildup of the substance in its tissues. epa.gov Biomagnification is the increasing concentration of a contaminant in organisms at successively higher levels in a food chain. epa.gov
The lipophilic (fat-loving) nature of pentachlorophenol contributes to its tendency to accumulate in the fatty tissues of organisms. In aquatic environments, for instance, microorganisms and algae can absorb this compound from the water. These primary producers are then consumed by small invertebrates, which are in turn eaten by fish, and so on up the food chain. At each trophic level, the concentration of the contaminant can increase.
Several factors influence the extent of bioaccumulation and biomagnification, including the species of organism, its metabolic rate, its diet, and the concentration of the contaminant in the environment. The table below illustrates a simplified conceptual model of this compound biomagnification in an aquatic food chain.
| Trophic Level | Organism Example | Relative Concentration of this compound |
| Primary Producer | Algae | Low |
| Primary Consumer | Zooplankton | Moderate |
| Secondary Consumer | Small Fish | High |
| Tertiary Consumer | Larger Fish/Fish-eating Bird | Very High |
Q & A
Q. What are the critical safety protocols for handling potassium pentachlorophenolate in laboratory settings?
this compound is classified as a potential carcinogen and mutagen. Researchers must:
- Use personal protective equipment (PPE), including gloves, goggles, and respirators, to avoid inhalation or skin contact .
- Follow institutional guidelines for carcinogen handling, particularly when concentrations exceed 0.1% (per IARC, OSHA, and ACGIH classifications) .
- Implement fume hoods for procedures generating aerosols and ensure proper waste disposal to minimize environmental release .
Q. Which analytical methods are validated for detecting this compound in complex matrices?
Common methodologies include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Employ acetic anhydride derivatization to enhance volatility, coupled with electron capture detection (ECD) for sensitivity .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use liquid-liquid extraction (e.g., n-hexane-dichloromethane) and optimize mobile phases (e.g., 0.01% ammonia-methanol) for separation .
- Electrochemical Sensors: Functionalized materials like ARPOP-1 improve selectivity in aqueous samples .
Q. What regulatory frameworks govern this compound use in environmental research?
Key guidelines include:
- IARC/OSHA carcinogenicity classifications for risk assessment in occupational settings .
- GB 29708-2013 (China): Standardizes GC-MS protocols for residue analysis in animal-derived foods .
- EPA effluent limits: Maximum discharge concentrations in industrial effluents are capped at 32.0 µg/L .
Advanced Research Questions
Q. How does pH influence the adsorption behavior of this compound on activated carbon materials?
- Mechanistic Insight: At pH >6, the compound exists as pentachlorophenolate anions, which experience electrostatic repulsion with negatively charged carbon surfaces, reducing adsorption capacity. π-π interactions dominate at lower pH, enhancing adsorption .
- Methodology: Conduct pH-dependent adsorption isotherms (pH 6–12) using batch experiments. Measure equilibrium capacities and correlate with speciation diagrams derived from pKa values .
Q. How can researchers address discrepancies in reported adsorption capacities across studies?
Discrepancies arise from variations in:
- Material Properties: Activated carbon fiber (ACF) with higher basic site density (e.g., AC-felt) shows 1.7× greater adsorption than AC-cloth due to stronger π-π interactions .
- Experimental Conditions: Standardize pH (6–8), temperature (15–35°C), and ionic strength to ensure comparability .
- Data Normalization: Express adsorption capacity per unit surface area or pore volume to account for material heterogeneity.
Q. What steps are essential for validating a new chromatographic method for this compound?
Validation parameters include:
- Linearity and Sensitivity: Establish a limit of detection (LOD) ≤0.2 µg/kg using spiked samples .
- Recovery Rates: Achieve 85–110% recovery through optimized extraction (e.g., 50% methanol/1% ammonia ultrasonic extraction) .
- Precision: Maintain relative standard deviations (RSD) <8% across replicates .
Q. What experimental designs are optimal for assessing environmental persistence in aquatic systems?
- Microcosm Studies: Simulate natural water conditions (pH, salinity) and monitor degradation kinetics via LC-MS/MS .
- Bioaccumulation Assays: Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) under controlled OECD guidelines .
- Effluent Monitoring: Apply EPA protocols to quantify discharge levels in industrial wastewater, accounting for matrix effects .
Notes on Data Contradictions
- Ecotoxicity Data Gaps: While carcinogenicity is well-documented , ecological parameters (e.g., biodegradability, bioaccumulation) remain understudied, necessitating further research .
- Adsorption Variability: Discrepancies in adsorption studies highlight the need for standardized material characterization (e.g., BET surface area, FTIR for functional groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
